An In-depth Technical Guide to 4-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(trifluoromethyl)-1,3-oxazol-2-amine (CAS RN: 35629-71-1). This compound is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This document consolidates available data on its physicochemical properties, provides a detailed synthetic protocol, discusses its chemical reactivity, and explores its utility as a scaffold in modern drug discovery, with a focus on its role as a bioisostere for the 2-aminothiazole moiety.
Introduction and Structural Elucidation
4-(Trifluoromethyl)-1,3-oxazol-2-amine is a five-membered heterocyclic compound featuring an oxazole ring system. The oxazole core is substituted at the 2-position with an amine group and at the 4-position with a trifluoromethyl (CF₃) group. The amine group provides a key synthetic handle for further derivatization, while the electron-withdrawing CF₃ group significantly influences the electronic character of the heterocyclic ring, enhancing its stability and modulating its reactivity.
The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antitubercular properties.[1][2] Specifically, it is often employed as a bioisosteric replacement for the 2-aminothiazole core, a strategy aimed at improving physicochemical and pharmacokinetic profiles, such as reducing metabolic oxidation of the sulfur atom.[2]
Clarification of Isomer: This guide focuses specifically on the 1,3-oxazol-2-amine isomer with the trifluoromethyl group at the 4-position, as identified by CAS number 35629-71-1. Other isomers, such as those derived from the 1,2-oxazole (isoxazole) ring system, possess different chemical properties and are not the subject of this document.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. While experimental data for 4-(trifluoromethyl)-1,3-oxazol-2-amine is not extensively reported in publicly accessible literature, the following tables summarize key identifiers and predicted properties.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35629-71-1 | [3] |
| Molecular Formula | C₄H₃F₃N₂O | [3] |
| Molecular Weight | 152.08 g/mol | [3] |
| IUPAC Name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | ChemSynthesis |
| SMILES | NC1=NC(=CO1)C(F)(F)F | [3] |
| InChIKey | LUSFWEXIRSHBNN-UHFFFAOYSA-N | ChemSynthesis |
| Melting Point | Not available (n/a) | [3] |
| Boiling Point | Not available (n/a) | [3] |
| Density | Not available (n/a) | [3] |
Table 2: Predicted NMR Spectroscopic Data
Disclaimer: The following NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[4][5] Experimental verification is required for confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H NMR | ~7.8 - 8.0 | Singlet (s) | - | The single proton on the oxazole ring (H-5) is expected to be a singlet and shifted downfield due to the aromatic nature of the ring and the influence of the adjacent CF₃ group. |
| ~5.0 - 6.0 | Broad Singlet (br s) | - | The two protons of the primary amine (-NH₂) are expected to be a broad singlet, with the chemical shift being solvent-dependent. | |
| ¹³C NMR | ~160 - 165 | Singlet (s) | - | C-2, the carbon bearing the amino group, is expected to be the most downfield carbon in the ring. |
| ~135 - 140 | Quartet (q) | ¹JCF ≈ 270 Hz | C-4, the carbon attached to the CF₃ group, will appear as a quartet with a large one-bond C-F coupling constant. | |
| ~115 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | The carbon of the trifluoromethyl group (CF₃) will be a quartet with a very large coupling constant. | |
| ~110 - 115 | Quartet (q) | ²JCF ≈ 35-40 Hz | C-5, the carbon bearing the single proton, will show a smaller two-bond coupling to the fluorine atoms. | |
| ¹⁹F NMR | ~ -60 to -65 | Singlet (s) | - | The three fluorine atoms of the CF₃ group are equivalent and are expected to appear as a singlet in the typical range for trifluoromethyl groups attached to an aromatic ring. The exact shift is relative to a standard such as CFCl₃.[6] |
Synthesis and Purification
The synthesis of 4-(trifluoromethyl)-1,3-oxazol-2-amine was first reported in the Journal of Medicinal Chemistry in 1971.[1][7] The most direct and established method involves the cyclization of an α-haloketone with urea. This approach, a variation of the Hantzsch thiazole synthesis, is a robust method for forming the 2-aminooxazole core.
Diagram 1: Synthetic Pathway for 4-(Trifluoromethyl)-1,3-oxazol-2-amine
Caption: General synthetic route to 4-(trifluoromethyl)-1,3-oxazol-2-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 2-aminooxazoles.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and urea (1.2 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which may precipitate the product or allow for extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(trifluoromethyl)-1,3-oxazol-2-amine.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(trifluoromethyl)-1,3-oxazol-2-amine is dictated by the interplay between the nucleophilic amino group and the electron-deficient oxazole ring.
Diagram 2: Reactivity Profile
Caption: Key reaction pathways for 4-(trifluoromethyl)-1,3-oxazol-2-amine.
-
N-Functionalization: The primary amine at the C2 position is the most reactive site for synthetic elaboration. It readily undergoes standard amine chemistry:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives.
-
Alkylation: Reaction with alkyl halides can produce N-alkylated products, though control of mono- vs. di-alkylation can be challenging.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming N-aryl bonds, allowing for the synthesis of a wide array of N-aryl-2-aminooxazole derivatives.[2] This is a key transformation for building complexity in drug discovery programs.
-
-
Ring Reactivity: The oxazole ring itself is π-excessive, but the potent electron-withdrawing effect of the trifluoromethyl group at C4 significantly reduces the ring's electron density.
-
Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation). Reactions at the C5 position are expected to be very sluggish.
-
Nucleophilic Attack: The electron-deficient nature may render the oxazole ring susceptible to nucleophilic attack and potential ring-opening under forcing conditions (e.g., strong base or nucleophile at high temperatures).
-
Applications in Medicinal Chemistry and Drug Development
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[8] The 2-aminooxazole scaffold serves as a versatile platform for the development of therapeutic agents.[9]
-
Bioisosterism: 4-(Trifluoromethyl)-1,3-oxazol-2-amine is a direct bioisostere of 2-amino-4-(trifluoromethyl)thiazole. Replacing the thiazole's sulfur with oxygen can prevent S-oxidation, a common metabolic pathway that can lead to inactivation or the formation of reactive metabolites.[2] This substitution can thus improve the pharmacokinetic profile of a lead compound.
-
Therapeutic Areas: While specific drugs containing this exact fragment are not prominent, the broader class of 2-aminooxazoles has shown significant promise in several areas:
-
Anti-tubercular Agents: The 2-aminooxazole scaffold has been identified as a privileged structure for developing novel agents against Mycobacterium tuberculosis.[2]
-
Anti-inflammatory Agents: Derivatives of 2-aminooxazoles have been investigated for their anti-inflammatory activity.[1]
-
Kinase Inhibitors: The 2-amino-heterocycle motif is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.
-
Safety and Handling
As with any laboratory chemical, 4-(trifluoromethyl)-1,3-oxazol-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
4-(Trifluoromethyl)-1,3-oxazol-2-amine is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a reactive amino group, a metabolically stable oxazole core, and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for creating libraries of complex molecules. Its role as a bioisostere for the corresponding 2-aminothiazole offers a rational design strategy to overcome potential metabolic liabilities. While a lack of publicly available experimental data necessitates initial characterization by researchers, the synthetic accessibility and promising chemical properties of this compound ensure its continued relevance in the field of medicinal chemistry.
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